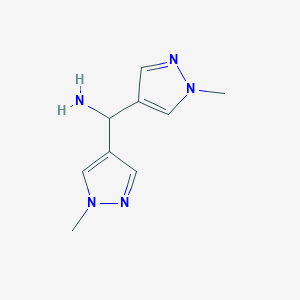

bis(1-methyl-1H-pyrazol-4-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Bis(1-methyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C10H15N5 . It is a derivative of pyrazole, a class of organic compounds with a 5-membered aromatic ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole-based ligands, such as “this compound”, has been studied extensively . One common method involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Another approach involves a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature .Molecular Structure Analysis

The molecular structure of “this compound” consists of two pyrazole rings attached to a methanamine group . Each pyrazole ring contains a nitrogen atom and a methyl group .Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, are known to participate in various chemical reactions . They can act as ligands, coordinating with metal ions, and have been used in the oxidation reaction of catechol to o-quinone .Scientific Research Applications

Complex Formation with Metal Ions

Bis(1-methyl-1H-pyrazol-4-yl)methanamine and its derivatives have been studied extensively in the context of forming complexes with metal ions, which have potential applications in catalysis, material science, and as photoluminescent materials. For instance, studies on Cobalt(II) complexes containing N′-substituted N,N′,N-bis((1H-pyrazol-1-yl)methyl)amine ligands demonstrate the formation of complexes that vary in coordination and geometry based on the substituent group. These complexes have shown promising results in the polymerization of methyl methacrylate (MMA), producing poly(methylmethacrylate) (PMMA) with high molecular weight and narrow polydispersity index, indicating potential applications in polymer science and engineering (Choi et al., 2015).

Catalytic Activities

The catalytic properties of metal complexes formed with this compound ligands have been explored, showing high activity in the polymerization of MMA. This suggests their utility in catalyzing reactions for creating polymers with specific characteristics. For example, zinc(II) and cadmium(II) complexes containing similar ligands have demonstrated high catalytic activity, again highlighting their potential in materials science and catalysis (Choi et al., 2015).

Photocytotoxic and Cellular Imaging Applications

Complexes involving this compound derivatives have also been studied for their photocytotoxic properties and cellular imaging capabilities. For example, iron(III) complexes have shown remarkable photocytotoxicity under red light, indicating potential applications in targeted cancer therapy and diagnostic imaging (Basu et al., 2014).

Novel Ligand Design for Metal Complexes

Research into the modification of bis(pyrazol-1-yl)methanes by introducing organotin chloride and M(CO)5THF (M = Mo and W) has led to the development of novel heterobimetallic compounds. These studies contribute to the field of organometallic chemistry, providing insights into designing new ligands for complex metal assemblies with potential applications in catalysis and material sciences (Tan et al., 2006).

Mechanism of Action

Mode of Action

It is known that pyrazole derivatives, which are structurally similar to this compound, exhibit a wide range of biological activities . They can interact with various targets, leading to changes in cellular processes.

Biochemical Pathways

Pyrazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities . .

Result of Action

It is known that pyrazole derivatives can have various biological activities, including anti-inflammatory, antifungal, and antitumor effects . .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can affect the action of a compound

Properties

IUPAC Name |

bis(1-methylpyrazol-4-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5/c1-13-5-7(3-11-13)9(10)8-4-12-14(2)6-8/h3-6,9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPYJBBIQYUGIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C2=CN(N=C2)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B2879828.png)

![2-(1,3-Benzothiazol-2-yl)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-3-sulfanylprop-2-enenitrile](/img/structure/B2879835.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2879837.png)

![N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2879840.png)

![N-(3-methyl-4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2879843.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2879846.png)